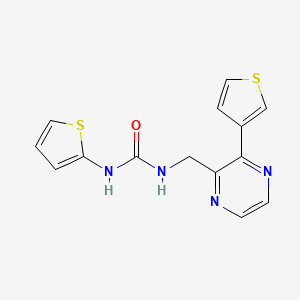
1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that this compound inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, this compound has been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of glucose metabolism.
Biochemical and Physiological Effects:
1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including tyrosine kinase and topoisomerase II. It has also been reported to inhibit the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes. In addition, this compound has been shown to improve lipid metabolism and to reduce oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anticancer, anti-inflammatory, and antidiabetic activities, making it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. In vitro and in vivo studies have shown that this compound can induce cytotoxicity and hepatotoxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea. One direction is to investigate the mechanism of action of this compound in more detail. Another direction is to explore the potential therapeutic applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, future research could focus on modifying the structure of this compound to improve its pharmacological properties, such as its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of 1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been achieved using several methods. One of the commonly used methods involves the reaction of 2-amino-3-(thiophen-3-yl)pyrazine with 2-isothiocyanatotoluene in the presence of a base. Another method involves the reaction of 2-amino-3-(thiophen-3-yl)pyrazine with 2-chloro-N-(thiophen-2-yl)acetamide in the presence of a base. Both methods have been reported to yield the desired compound in moderate to good yields.
Applications De Recherche Scientifique
1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, anti-inflammatory, and antidiabetic activities. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models.
Propriétés
IUPAC Name |
1-thiophen-2-yl-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c19-14(18-12-2-1-6-21-12)17-8-11-13(16-5-4-15-11)10-3-7-20-9-10/h1-7,9H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDIFJIDNRUVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2932830.png)

![N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea](/img/structure/B2932832.png)
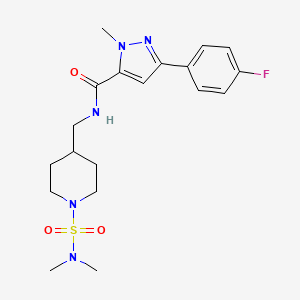
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2932838.png)
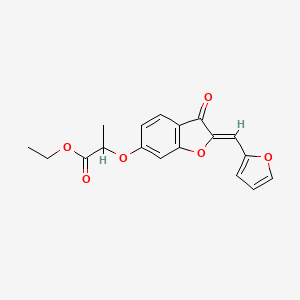
![8-((2,5-Dimethylphenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2932842.png)

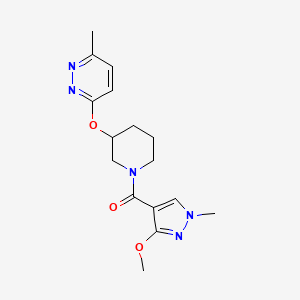
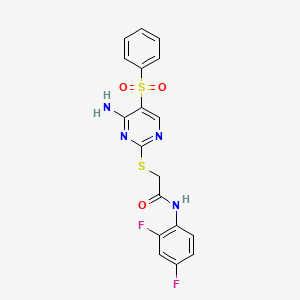

![ethyl 2-(3-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2932850.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-[(1r,4r)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}cyclohexyl]urea](/img/structure/B2932852.png)
![2-[(2,2,2-Trifluoroethyl)sulfanyl]aniline](/img/structure/B2932853.png)